ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure characterized by multiple functional groups, including amino, cyano, and methoxy groups, which contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydroisoquinoline structure, followed by the introduction of the cyano groups and the 3,5-dimethoxyphenyl moiety. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano groups can produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate can be compared with other similar compounds, such as:
Tetrahydroisoquinoline derivatives: These compounds share the core tetrahydroisoquinoline structure but differ in the nature and position of substituents.
Cyano-substituted compounds: These compounds contain cyano groups, which contribute to their reactivity and potential biological activity.
Methoxy-substituted compounds: These compounds feature methoxy groups, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups and stereochemistry, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-4-32-22(29)28-6-5-17-18(10-24)21(27)23(12-25,13-26)20(19(17)11-28)14-7-15(30-2)9-16(8-14)31-3/h5,7-9,19-20H,4,6,11,27H2,1-3H3/t19-,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVILTUHGBDNRJ-VQTJNVASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CC=C2[C@H](C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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